Tolvaptan is a racemate comprising of equimolar amounts of (R)- and (S)-tolvaptan. It is a selective vasopressin V2 receptor antagonist used to treat euvolemic and hypervolemic hyponatremia. It is also used in the treatment of rapidly progressing autosomal dominant polycystic kidney disease to slow the rate of cyst development and renal insufficiency. It has a role as a vasopressin receptor antagonist and an aquaretic. It contains a (S)-tolvaptan and a (R)-tolvaptan. Tolvaptan is used to treat low blood sodium levels (hyponatremia) associated with various conditions like congestive heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormones (SIADH). FDA approved on May 19, 2009. Tolvaptan is a Vasopressin V2 Receptor Antagonist. The mechanism of action of tolvaptan is as a Vasopressin V2 Receptor Antagonist. Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apparent acute liver injury during long term use. Tolvaptan is an orally bioavailable, selective, arginine vasopressin receptor 2 (V2, AVPR2) antagonist that can be used to treat hyponatremia. Upon oral administration, tolvaptan selectively and competitively binds to and blocks the V2 receptor located in the walls of the vasculature and luminal membranes of renal collecting ducts, thereby preventing the binding of vasopressin to the V2 receptor. This prevents water absorption in the kidneys and increases the excretion of electrolyte-free water via the kidneys. This reduces intravascular volume and increases serum sodium concentrations and osmolality. A benzazepine derivative and selective VASOPRESSIN V2 RECEPTOR antagonist that is used to treat euvolemic and hypervolemic HYPONATREMIA. It is also used in the treatment of rapidly progressing AUTOSOMAL DOMINANT POLYCYSTIC KIDNEY DISEASE to slow the rate of cyst development and renal insufficiency.
Related Compounds
Arginine Vasopressin (AVP)
Compound Description: Arginine Vasopressin (AVP), also known as antidiuretic hormone, is a peptide hormone that plays a crucial role in regulating water reabsorption in the kidneys. It exerts its effects by binding to vasopressin receptors, particularly the V2 receptor subtype, in the renal collecting duct cells. [, , , , , , , , , , , , , , , , , , , , , ]
Relevance: Arginine Vasopressin is the endogenous ligand for the V2 receptor, the primary target of Tolvaptan. Tolvaptan acts as a competitive antagonist of AVP at the V2 receptor, effectively blocking its action and promoting aquaresis (excretion of electrolyte-free water). The relationship between these two compounds is central to understanding the mechanism of action of Tolvaptan in treating conditions like hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). [, , , , , , , , , , , , , , , , , , , , , ]
Demeclocycline
Compound Description: Demeclocycline is a tetracycline antibiotic with a well-documented off-target effect of inducing nephrogenic diabetes insipidus. This effect stems from its ability to interfere with the action of AVP in the kidneys, effectively reducing water reabsorption. []
Furosemide
Compound Description: Furosemide is a loop diuretic commonly used in the treatment of heart failure and other edematous conditions. It acts by inhibiting the sodium-potassium-chloride cotransporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water. [, , , , , , ]
Spironolactone
Compound Description: Spironolactone is a potassium-sparing diuretic that acts as an aldosterone receptor antagonist. It is frequently used in the treatment of heart failure, ascites, and hypertension. [, ]
Relevance: Spironolactone is often prescribed in combination with Tolvaptan, particularly in managing ascites related to liver cirrhosis. This combination allows for a more balanced diuretic effect by mitigating the potassium loss associated with loop diuretics like furosemide while promoting aquaresis with Tolvaptan. [, ]
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubule in the kidneys, inhibiting sodium and chloride reabsorption. It is commonly used to treat hypertension and edema. [, ]
Relevance: Hydrochlorothiazide has shown potential in mitigating the polyuria (excessive urination) associated with Tolvaptan treatment in ADPKD. This suggests a possible role for HCTZ in improving the tolerability and adherence to Tolvaptan therapy. []
Metformin
Compound Description: Metformin is a biguanide medication commonly used in the treatment of type 2 diabetes. Its mechanism of action primarily involves reducing hepatic glucose production and improving insulin sensitivity. []
Relevance: Recent research has indicated that Metformin might possess aquaretic-reducing properties, similar to Hydrochlorothiazide, in the context of Tolvaptan-induced nephrogenic diabetes insipidus. This finding suggests a potential therapeutic benefit of Metformin in reducing excessive urination associated with Tolvaptan treatment. []
Octreotide-Long-Acting Release (Octreotide-LAR)
Compound Description: Octreotide-LAR is a synthetic analog of somatostatin, a hormone that inhibits the release of various other hormones. It is available in a long-acting release formulation and is frequently used to treat acromegaly and certain neuroendocrine tumors. []
Relevance: Research indicates that Octreotide-LAR, when used as an add-on therapy to Tolvaptan in ADPKD, may enhance Tolvaptan's renoprotective effects. This combination therapy appears to reduce glomerular filtration rate (GFR) more effectively than either agent alone and may contribute to a greater reduction in total and cystic kidney volumes. []
Digoxin
Compound Description: Digoxin is a cardiac glycoside used in the treatment of heart failure and atrial fibrillation. It works by increasing the force of myocardial contraction and slowing the heart rate. [, ]
Relevance: Tolvaptan can significantly increase steady-state plasma concentrations of digoxin. This interaction is likely due to Tolvaptan's inhibitory effect on P-glycoprotein (P-gp), a transporter protein involved in digoxin's efflux from cells, which could lead to higher digoxin exposure and an increased risk of digoxin toxicity. [, ]
Amiodarone
Compound Description: Amiodarone is an antiarrhythmic medication used to treat and prevent various types of irregular heartbeats. []
Relevance: Unlike with digoxin, studies have shown that Tolvaptan does not significantly alter the pharmacokinetics of amiodarone when co-administered. This finding suggests that Tolvaptan can be safely used in conjunction with amiodarone without requiring dose adjustments. []
Source and Classification
Tolvaptan is classified as a non-peptide vasopressin antagonist. It is derived from a synthetic pathway involving various chemical precursors and reagents. The compound's structure allows it to selectively inhibit the V2 receptors in the kidneys, which play a crucial role in water reabsorption.
Synthesis Analysis
The synthesis of Tolvaptan involves multiple steps, often utilizing various chemical reactions to obtain high yields and purity.
Methods
Initial Reactions: The synthesis typically begins with the acylation of an amine or alcohol derivative followed by reduction steps.
Reduction: Sodium borohydride is frequently used as a reducing agent to convert intermediates into Tolvaptan.
Recrystallization: After synthesis, recrystallization is employed to purify the final product, enhancing its quality for pharmaceutical use.
Technical Details
Common Reagents: Sodium borohydride, methanol, dichloromethane, and various acids (such as hydrochloric acid) are commonly used.
Yield and Purity: Methods reported yield Tolvaptan with purities exceeding 99% and yields around 75-95% depending on the specific synthetic route employed.
Molecular Structure Analysis
Tolvaptan's molecular formula is C25H28ClN3O3S.
Structure Data
Molecular Weight: Approximately 442.02 g/mol.
Structural Features: The compound features a chlorobenzene ring, a thiazole ring, and a morpholine moiety, contributing to its biological activity.
Chemical Reactions Analysis
Tolvaptan undergoes several key reactions during its synthesis:
Acylation Reaction: Involves the reaction of an amine with an acyl chloride to form an amide.
Reduction Reaction: Sodium borohydride reduces ketones or aldehydes in the synthesis pathway.
Purification Steps: Post-synthesis reactions include solvent extraction and chromatographic techniques for purification.
Technical Details
The reaction conditions often include controlled temperatures (0-35 °C) and specific pH adjustments using sodium hydroxide or hydrochloric acid to facilitate product isolation.
Mechanism of Action
Tolvaptan acts by selectively blocking vasopressin V2 receptors located in the renal collecting ducts:
Inhibition of Water Reabsorption: By antagonizing these receptors, Tolvaptan decreases the reabsorption of water back into the bloodstream.
Increased Urine Output: This leads to increased urine output (aquaresis), effectively raising serum sodium levels in patients with hyponatremia.
Process Data
Clinical studies have shown that Tolvaptan can significantly increase serum sodium levels within days of administration, highlighting its efficacy in treating this condition.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white powder.
Solubility: Soluble in methanol and ethanol; slightly soluble in water.
Chemical Properties
Stability: Tolvaptan is stable under normal storage conditions but can degrade under extreme pH conditions.
Melting Point: Reported melting point ranges from 155 °C to 160 °C.
Relevant analyses indicate that Tolvaptan exhibits stability under acidic conditions but may be susceptible to hydrolysis under extreme pH variations.
Applications
Tolvaptan is primarily utilized in clinical settings for:
Treatment of Hyponatremia: It is effective for patients with conditions such as heart failure and liver cirrhosis where fluid retention causes hyponatremia.
Research Applications: Investigated for potential use in other disorders related to water retention abnormalities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VE-465 is a novel Aurora kinase inhibitor. The Aurora kinase family of kinases (Aurora A, B, and C) are involved in multiple mitotic events, and aberrant expression of these kinases is associated with tumorigenesis.
VcMMAE (also called as mc-vc-PAB-MMAE or MC-Val-Cit-PAB-MMAE) is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE, a tubulin inhibitor), linked via the lysosomally cleavable dipeptide, valine-citrulline (vc). VcMMAE is a MMAE derivative with valine-citrulline (Vc) linker. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. MMAE sensitized colorectal and pancreatic cancer cells to IR in a schedule and dose dependent manner correlating with mitotic arrest. Monomethyl auristatin E (MMAE) is efficiently released from SGN-35 within CD30+ cancer cells and, due to its membrane permeability, is able to exert cytotoxic activity on bystander cells. Radiosensitization is evidenced by decreased clonogenic survival and increased DNA double strand breaks in irradiated cells. VcMMAE is a drug-linker conjugate for ADC with potent antitumor activity.
Vecabrutinib is under investigation in clinical trial NCT03037645 (Safety, PK, PD, and Antitumor Activity of Vecabrutinib (SNS-062) in B Lymphoid Cancers). Vecabrutinib is an orally available second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon administration, vecabrutinib non-covalently binds to and inhibits the activity of both wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. Compared to other BTK inhibitors, SNS-062 does not require interaction with the BTK C481 site and inhibits the proliferation of cells harboring the BTK C481S mutation. Other irreversible BTK inhibitors covalently bind to the C481 site to inhibit BTK's activity; the C481S mutation prevents that binding. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.
Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane. Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade. Vecuronium is a natural product found in Bos taurus with data available. Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. See also: Vecuronium Bromide (active moiety of).